Superior H-Bond Donor Capacity
The target compound, 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride, demonstrates a quantifiably higher capacity for hydrogen bond donation than its common regioisomer. This is due to the amino group being directly attached to the phenyl ring. This structural feature is a critical determinant of binding affinity and solubility.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 2-Amino-4'-chloroacetophenone hydrochloride (CAS 5467-71-0): 1 |
| Quantified Difference | +1 H-bond donor |
| Conditions | Computed molecular property, same as baseline for both compounds. |
Why This Matters
This quantifiable difference in H-bond donors is a key parameter for predicting ligand-protein interactions, meaning a researcher cannot expect the same binding profile from the isomer.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70087067, 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride. Retrieved April 23, 2026. View Source
